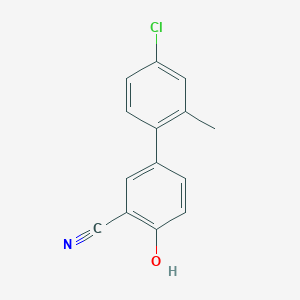
5-(3-Chloro-5-fluorophenyl)-2-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-5-fluorophenyl)-2-cyanophenol, 95% (also known as 5-CFPC) is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid that has a melting point of 106-107°C and a boiling point of 210-211°C. 5-CFPC is a derivative of phenol, and it is synthesized by the reaction of 3-chloro-5-fluorophenol and sodium cyanide. Due to its chemical properties, 5-CFPC is widely used in laboratory experiments and scientific research.
作用機序
The mechanism of action of 5-CFPC is not completely understood. However, it is believed to act as a proton donor, donating a proton to the substrate molecule during the reaction. This proton donation is essential for the reaction to proceed, and it is believed to be the mechanism by which 5-CFPC catalyzes the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CFPC are not well understood. It is known that 5-CFPC is not toxic to humans, as it has been used in laboratory experiments without any reported adverse effects. However, it is not known if 5-CFPC has any other biochemical or physiological effects on humans.
実験室実験の利点と制限
The primary advantage of using 5-CFPC in laboratory experiments is its high purity (95%). This makes it ideal for use in experiments that require precise measurements and high accuracy. Additionally, 5-CFPC is relatively inexpensive, making it a cost-effective choice for laboratory experiments.
The main limitation of 5-CFPC is its low solubility in water. This makes it difficult to use in experiments that require aqueous solutions. Additionally, 5-CFPC is not stable in the presence of light, so experiments that involve light must be conducted in the dark.
将来の方向性
There are a number of potential future directions for 5-CFPC research. These include further research into the biochemical and physiological effects of 5-CFPC, as well as research into its potential applications in the synthesis of new compounds. Additionally, research into the mechanism of action of 5-CFPC could lead to the development of new and improved catalysts for use in laboratory experiments. Finally, research into the solubility of 5-CFPC in water could lead to the development of new aqueous solutions for use in experiments.
合成法
5-CFPC is synthesized through a reaction between 3-chloro-5-fluorophenol and sodium cyanide. This reaction is accomplished by heating the two chemicals together in an inert atmosphere at a temperature of around 100°C. The reaction yields a white crystalline solid of 5-CFPC, with a purity of 95%.
科学的研究の応用
5-CFPC is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, such as carboxylic acids, amines, and esters. 5-CFPC is also used as a catalyst in the polymerization of styrene and other monomers. Additionally, 5-CFPC is used in the synthesis of fluorescent compounds for use in fluorescence spectroscopy experiments.
特性
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-16)13(17)5-8/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGHGSDKLPYSKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684825 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-fluorophenyl)-2-cyanophenol | |
CAS RN |
1261901-23-8 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














